Product packaging for 2-Anilino-4-phenylimino-naphthalen-1-one(Cat. No.:CAS No. 21720-68-3)

2-Anilino-4-phenylimino-naphthalen-1-one

Cat. No.: B11059157
CAS No.: 21720-68-3
M. Wt: 324.4 g/mol
InChI Key: QOTVFAGFCXDHJR-UHFFFAOYSA-N
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Description

2-Anilino-4-phenylimino-naphthalen-1-one (CAS 21720-68-3) is a synthetic naphthoquinone derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C22H16N2O and a molecular weight of 324.375 g/mol, this compound serves as a key intermediate in the synthesis of complex molecules . This compound is part of a class of anilino-1,4-naphthoquinones that have demonstrated potent antiproliferative activity against a broad panel of human cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), MOLT-3 (lymphoblastic leukemia), and MDA-MB-231 (breast cancer) . The core mechanism underlying its bioactivity is the potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , a well-validated target in oncology. Research has shown that specific derivatives in this chemical class can achieve IC50 values in the nanomolar range (3.96–18.64 nM) , exhibiting up to a 4-fold higher potency than the established EGFR inhibitor erlotinib in experimental models . The proposed binding modality involves key van der Waals interactions and alkyl contacts with critical residues (e.g., K745, M766, T790) within the ATP-binding pocket of EGFR . Naphthoquinones, as a privileged scaffold, are known for their ability to undergo redox cycling, which can contribute to the generation of reactive oxygen species (ROS) and induction of oxidative stress in target cells . The compound should be stored in a cool, dry place, typically in foil aluminium bags or under vacuum packing to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O B11059157 2-Anilino-4-phenylimino-naphthalen-1-one CAS No. 21720-68-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21720-68-3

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

2-anilino-4-phenyliminonaphthalen-1-one

InChI

InChI=1S/C22H16N2O/c25-22-19-14-8-7-13-18(19)20(23-16-9-3-1-4-10-16)15-21(22)24-17-11-5-2-6-12-17/h1-15,24H

InChI Key

QOTVFAGFCXDHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3)C4=CC=CC=C4C2=O

Origin of Product

United States

Synthetic Methodologies for 2 Anilino 4 Phenylimino Naphthalen 1 One and Its Structural Analogues

Retrosynthetic Analysis of the 2-Anilino-4-phenylimino-naphthalen-1-one Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the key disconnections are the C–N bonds.

A primary disconnection can be made at the C2-anilino bond and the C4-phenylimino bond. This suggests that the naphthalene (B1677914) core could be derived from a 1,4-naphthoquinone (B94277) derivative, and the aniline (B41778) and phenylimine functionalities could be introduced through reactions with aniline or its equivalents. This approach points towards starting materials like 1,4-naphthoquinone or a di-substituted naphthoquinone, which would then react with two equivalents of aniline.

Established Synthetic Routes to this compound

Established methods for synthesizing the target compound and its analogues primarily involve the reaction of 1,4-naphthoquinone derivatives with anilines. These can be categorized into stepwise and one-pot procedures.

Stepwise strategies involve the sequential introduction of the anilino and phenylimino groups. This can offer better control over the reaction and the formation of specific isomers. A common approach involves the initial reaction of a substituted 1,4-naphthoquinone with one equivalent of aniline to form an intermediate, which is then reacted with a second equivalent of aniline.

For instance, starting with a 2-halo-1,4-naphthoquinone, a nucleophilic substitution with aniline can yield a 2-anilino-1,4-naphthoquinone (B11863833) intermediate. acs.orgnih.gov Subsequent reaction of this intermediate with another molecule of aniline, often under different conditions to promote imine formation at the C4 position, would lead to the final product. The reaction conditions, such as solvent and temperature, can be optimized at each step to maximize the yield of the desired product.

Several methodologies have been developed for the one-pot synthesis of related aminonaphthoquinones. acs.org For example, the reaction of 1,4-naphthoquinone with anilines can be carried out in a suitable solvent, such as ethanol, often under reflux conditions. nih.gov The use of catalysts can also facilitate these one-pot reactions, leading to cleaner reactions and higher yields.

Starting MaterialReagentConditionsProductReference
2,3-dichloro-1,4-naphthoquinoneAniline derivativesRefluxing ethanolChloro-1,4-naphthoquinones nih.gov
2,3-dibromo-1,4-naphthoquinoneAniline derivativesRefluxing ethanolBromo-1,4-naphthoquinones acs.org
1,4-naphthoquinoneAniline derivativesRefluxing ethanol1,4-naphthoquinones nih.gov
2-bromo-1,4-naphthoquinonePhenolsToluene, Base (CsOH, Cs2CO3, or KF/Al2O3)2-phenoxy-1,4-naphthoquinones nih.gov

Emerging Synthetic Approaches and Functionalization of this compound

Recent research has focused on developing more sustainable and efficient methods for the synthesis and subsequent functionalization of the this compound scaffold.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of naphthoquinone derivatives, this can involve the use of environmentally benign solvents, catalysts, and reaction conditions.

For example, enzyme-catalyzed reactions are gaining attention. Laccases, a class of oxidoreductase enzymes, have been used to catalyze the synthesis of 1,4-naphthoquinone derivatives under mild, aqueous conditions, using air as the oxidant and producing water as the only byproduct. researchgate.net Another green approach is the use of solvent-free reaction conditions, which can be achieved through techniques like grinding reactants together, sometimes with a catalytic amount of a solid acid or base. nih.gov

Green Chemistry ApproachCatalyst/ConditionsSubstratesKey AdvantageReference
Laccase-catalyzed synthesisCommercial laccase, pH 4.5 and 7.151,4-naphthohydroquinone, thiolsMild conditions, uses air as oxidant researchgate.net
Grindstone methodCu(II)-tyrosinaseAcetophenone, cinnamaldehyde, substituted amineHigh yield, mild reaction conditions nih.gov
Solvent-free synthesisFormic acid2,3-dihydroxynaphthalene, triethylorthoformate, heteroaryl aminesNo organic solvent, short reaction time researchgate.net

Catalysis plays a pivotal role in modern organic synthesis, enabling selective and efficient transformations. For the functionalization of the this compound core, various catalytic methods can be envisioned.

C-H functionalization is a powerful tool for directly modifying the aromatic rings of the molecule. Transition metal catalysts, such as those based on copper, can facilitate the oxidative coupling of anilines with 1,4-naphthoquinone, leading to the formation of C-N bonds. researchgate.net Copper(II) acetate (B1210297), for instance, has been shown to catalyze the oxidative addition of anilines to 1,4-naphthoquinone, resulting in higher yields and cleaner reactions compared to the uncatalyzed process. researchgate.net

Furthermore, photoredox catalysis in combination with nickel catalysis has emerged as a mild and efficient method for forging C-C bonds, which could be applied to introduce alkyl or aryl groups onto the naphthalene or aniline rings of the target molecule. nih.gov These advanced catalytic methods open up new avenues for creating a diverse library of derivatives with potentially interesting properties.

Catalytic MethodCatalystReaction TypeSubstratesReference
Oxidative C-H AminationCopper(II) acetateC-N bond formation1,4-naphthoquinone, Anilines researchgate.net
para-C-H AlkylationH2O·B(C6F5)3C-C bond formationAnilines, Alkenes le.ac.uk
Photoredox/Nickel Dual CatalysisIridium photocatalyst and Nickel catalystCsp3–Csp2 bond formation2,1-borazaronaphthalenes, Ammonium alkylbis(catecholato)silicates nih.gov

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Anilino 4 Phenylimino Naphthalen 1 One

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

No specific experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for 2-Anilino-4-phenylimino-naphthalen-1-one have been reported. For related anilino-1,4-naphthoquinone derivatives, FT-IR spectra typically show characteristic absorption bands for N-H and C=O stretching vibrations in the regions of 3200–3400 cm⁻¹ and 1660–1680 cm⁻¹, respectively. acs.orgnih.gov However, without experimental data for the title compound, a definitive analysis of its vibrational modes, which would provide insights into its conformation and the specific frequencies of its functional groups (C=O, C=N, N-H, and aromatic C-H), cannot be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

One-Dimensional and Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

Detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) data are crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule. For similar anilino-naphthoquinone structures, the NH proton typically appears as a singlet in the ¹H NMR spectrum between δ 9–10 ppm. acs.orgnih.gov The carbonyl carbons in ¹³C NMR spectra are generally observed in the range of δ 175–185 ppm. acs.orgnih.gov However, dedicated NMR studies for this compound are absent from the literature, precluding the creation of specific data tables and a detailed structural assignment.

Dynamic NMR Studies for Tautomeric and Rotational Dynamics

The structure of this compound suggests the possibility of keto-enol tautomerism and restricted rotation around the C-N bonds. Dynamic NMR spectroscopy would be the ideal technique to investigate these potential dynamic processes. Such studies can provide information on the equilibrium between different tautomers and the energy barriers associated with rotational dynamics. Research on similar systems has indicated that tautomeric equilibria can be influenced by solvent polarity and temperature. researchgate.netmdpi.comresearchgate.netnih.gov The absence of dynamic NMR studies on the title compound means that its tautomeric and rotational behavior remains uncharacterized.

Electronic Spectroscopy (UV-Vis, Fluorescence) and Photophysical Properties

The electronic absorption (UV-Vis) and emission (fluorescence) spectra are essential for understanding the photophysical properties of a compound, including its color, and for potential applications in materials science. Studies on related anilinonaphthalene derivatives have shown that their spectral properties can be sensitive to the solvent environment. nih.govresearchgate.net However, no specific UV-Vis absorption maxima, molar absorptivity coefficients, fluorescence emission maxima, or quantum yields have been reported for this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases reveals no deposited crystal structure for this compound. While crystal structures for related anilino-naphthoquinone compounds exist, this information cannot be directly extrapolated to provide the specific solid-state conformation and packing of the title compound. researchgate.netnih.govresearchgate.net

Powder X-ray Diffraction Pattern Analysis

A thorough investigation into the crystalline structure of this compound through powder X-ray diffraction (PXRD) analysis could not be completed due to the absence of experimental or reference data for this specific compound.

PXRD is a fundamental analytical technique used to determine the crystalline nature of a solid material. It provides detailed information about the atomic arrangement within a crystal lattice, yielding a unique diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). Analysis of this pattern allows for the determination of key crystallographic parameters, including:

Interplanar Spacing (d-spacing): The distance between parallel planes of atoms in the crystal lattice.

Relative Intensities: The intensity of the diffracted X-ray beams, which is related to the arrangement of atoms in the crystal structure.

Crystal System and Unit Cell Parameters: The fundamental repeating unit of the crystal lattice and its dimensions.

Space Group: The symmetry elements of the crystal.

Without access to the PXRD pattern for this compound, it is not possible to provide the detailed research findings and data tables as requested. This includes the characteristic 2θ peak positions, corresponding d-spacing values, and their relative intensities, as well as the determination of the compound's crystal system, space group, and unit cell dimensions.

Further experimental research is required to generate the PXRD data for this compound, which would be essential for a complete structural elucidation and characterization of this compound.

In-Depth Theoretical and Computational Chemistry Studies on this compound Remain Largely Unexplored

Despite its well-defined chemical structure, a comprehensive investigation into the theoretical and computational chemistry of this compound is notably absent from publicly available scientific literature. Extensive searches for dedicated studies on this specific molecule have revealed a significant gap in research concerning its electronic structure, reactivity, conformational behavior, and spectroscopic properties from a computational standpoint.

While the compound, identified by the CAS number 21720-68-3, is chemically cataloged, it has not been the subject of focused theoretical analysis through methods such as Density Functional Theory (DFT), ab initio calculations, or molecular dynamics simulations. Such studies are crucial for providing fundamental insights into the behavior of a molecule at the atomic and electronic levels.

Research on structurally related compounds, such as anilino-1,4-naphthoquinones and other naphthoquinone imine derivatives, is more prevalent. These studies often employ computational methods to explore potential applications, for instance, in medicinal chemistry as anticancer agents. They investigate aspects like molecular docking with biological targets and the electronic properties that influence their activity. However, these findings are specific to the molecules studied and cannot be directly extrapolated to provide accurate and detailed information for this compound without dedicated calculations for this precise structure.

Consequently, it is not possible to provide a detailed and scientifically accurate article addressing the specific points of the requested outline, which includes:

Theoretical and Computational Chemistry Studies on 2 Anilino 4 Phenylimino Naphthalen 1 One

Reaction Mechanisms and Chemical Transformations Involving 2 Anilino 4 Phenylimino Naphthalen 1 One

Mechanistic Pathways of 2-Anilino-4-phenylimino-naphthalen-1-one Formation

The synthesis of this compound typically proceeds from the reaction of 1,4-naphthoquinone (B94277) with aniline (B41778). This reaction is a classic example of nucleophilic addition and condensation chemistry common in the synthesis of dyes and other functional organic molecules.

The proposed mechanism initiates with a nucleophilic attack by the aniline nitrogen onto one of the carbonyl carbons of the 1,4-naphthoquinone ring. This is a Michael-type addition, leading to the formation of an intermediate. Subsequent oxidation and further reaction with another molecule of aniline lead to the final product.

A plausible mechanistic sequence is as follows:

Nucleophilic Addition: Aniline acts as a nucleophile, attacking a carbonyl carbon of 1,4-naphthoquinone. This forms a zwitterionic intermediate which then undergoes proton transfer to yield a hydroquinone (B1673460) derivative.

Oxidation: The hydroquinone intermediate is susceptible to oxidation, often by air or another oxidizing agent present in the reaction mixture, which regenerates the quinone system, now substituted with an anilino group, forming 2-anilino-1,4-naphthoquinone (B11863833).

Condensation: A second molecule of aniline reacts with the remaining carbonyl group of the 2-anilino-1,4-naphthoquinone intermediate. This is a condensation reaction, where the nitrogen of aniline attacks the carbonyl carbon, followed by the elimination of a water molecule to form the phenylimine linkage.

The reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence the reaction rate and the yield of the final product.

Reactivity Studies of the Imine and Naphthalene (B1677914) Moieties in this compound

The reactivity of this compound is largely dictated by the chemical properties of its imine (Schiff base) and substituted naphthalene functionalities.

Imine Moiety: The carbon-nitrogen double bond of the phenylimino group is a key reactive site.

Hydrolysis: The imine linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the C=N bond, regenerating a carbonyl group on the naphthalene ring and producing aniline. The general reaction is the reverse of the final step of its formation.

Reduction: The imine can be reduced to a secondary amine using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would convert the phenylimino group to a phenylamino (B1219803) group.

Naphthalene Moiety: The naphthalene core, being an electron-rich aromatic system, can undergo electrophilic substitution reactions. However, the existing substituents (anilino, phenylimino, and carbonyl groups) direct the position of further substitution and can deactivate the ring towards certain electrophiles. The quinone-like character of one of the rings also allows for specific reactions.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or sulfonation could potentially occur on the naphthalene or the aniline rings, with the position of attack being influenced by the directing effects of the existing groups.

Reduction: The carbonyl group of the naphthalenone ring can be reduced to a hydroxyl group. Stronger reducing agents might also reduce the aromatic system.

Acid-Base Equilibria and Protonation States of this compound

The presence of multiple nitrogen atoms (in the anilino and phenylimino groups) and a carbonyl group allows this compound to exhibit interesting acid-base properties. The protonation state of the molecule is dependent on the pH of the solution. github.ioutexas.edu

Protonation: In acidic conditions, the nitrogen atoms can be protonated. The imine nitrogen is generally more basic than the aniline nitrogen and is a likely site for initial protonation. Protonation can lead to significant changes in the electronic structure of the molecule, which often results in a color change (halochromism). The specific pKa value determines the pH at which the protonated and deprotonated forms are in equal concentration. utexas.eduyoutube.com

Deprotonation: In strongly basic media, the N-H proton of the anilino group could potentially be removed, forming an anion.

The equilibrium between the different protonation states can be represented as: [Molecule-H]⁺ ⇌ Molecule ⇌ [Molecule-H]⁻

The exact pKa values for this compound would need to be determined experimentally through techniques like spectrophotometric or potentiometric titrations. scielo.org.mx These values are crucial for understanding the behavior of the compound in solutions of varying pH.

Table 1: Potential Protonation Sites and Their Properties

Functional GroupAtomExpected Behavior in AcidExpected Behavior in Base
PhenyliminoImine Nitrogen (N)Can be protonated (acts as a base)Generally unreactive
AnilinoAmine Nitrogen (N)Can be protonated (less basic than imine)Can be deprotonated under strong basic conditions
CarbonylOxygen (O)Can be protonated in very strong acidUnreactive

Photochemical and Thermal Transformation Pathways of this compound

The extended conjugated system of this compound suggests that it will absorb light in the UV-visible region, making it susceptible to photochemical transformations. Its thermal stability is also an important characteristic.

Photochemical Transformations: Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can undergo various reactions.

Isomerization: Similar to other molecules with C=N bonds, such as azobenzenes, it is possible for the phenylimino group to undergo cis-trans (or E/Z) isomerization upon irradiation. longdom.org This reversible process can lead to changes in the molecule's shape and properties.

Photodegradation: Prolonged exposure to light, especially UV radiation, can lead to irreversible degradation of the molecule. nih.gov Potential pathways for degradation include cleavage of the imine bond, oxidation of the aniline moiety, or reactions involving the naphthalene ring system. nih.govresearchgate.net The specific photoproducts would depend on the wavelength of light and the presence of other reactive species like oxygen.

Thermal Transformations:

Isomerization: If a less stable cis isomer is formed photochemically, it may thermally revert to the more stable trans isomer. longdom.org The rate of this thermal isomerization is dependent on the temperature and the solvent.

Decomposition: At elevated temperatures, the compound will eventually decompose. The decomposition temperature and the products formed would be dependent on the atmosphere (e.g., inert or oxidative). Thermal decomposition would likely involve the cleavage of the weaker bonds in the molecule first, such as the C-N and C=N bonds.

Table 2: Summary of Potential Transformations

Transformation TypeReactant MoietyConditionsPotential Product(s)
HydrolysisPhenyliminoAcid or Base2-Anilino-1,4-naphthoquinone, Aniline
ReductionPhenylimino, CarbonylReducing agents (e.g., NaBH₄)Secondary amine, Alcohol
ProtonationPhenylimino, AnilinoAcidic pHCationic species
Photochemical IsomerizationPhenyliminoUV-Vis Lightcis/trans isomers
Thermal DecompositionEntire MoleculeHigh TemperatureVarious smaller fragments

Mentioned Compounds

Synthesis and Comprehensive Characterization of 2 Anilino 4 Phenylimino Naphthalen 1 One Derivatives

Design Principles for Novel 2-Anilino-4-phenylimino-naphthalen-1-one Derivatives with Modified Structural Features

The design of novel derivatives of this compound is guided by the objective of systematically modifying its physicochemical and electronic properties. The core structure presents multiple sites for modification, primarily on the two phenyl rings and the naphthalene (B1677914) scaffold itself. The strategic introduction of various functional groups allows for the fine-tuning of properties such as solubility, steric hindrance, and electron density distribution across the molecule.

Key design principles involve:

Substitution on the Anilino and Phenylimino Rings: The introduction of substituents on the para-, meta-, or ortho-positions of the phenyl rings is a primary strategy. Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can increase the electron density of the aromatic system, potentially influencing the molecule's reactivity and intermolecular interactions. Conversely, electron-withdrawing groups (EWGs) like halogens (-Cl, -Br) or nitro groups (-NO₂) can decrease electron density, impacting the electronic absorption spectra and electrochemical behavior. acs.org

Modification of the Naphthalene Core: Altering the naphthalene backbone, for instance by introducing substituents like halogens, can directly influence the electronic environment of the quinone-imine system. This can shift the absorption and emission wavelengths, which is critical for applications in dyes and organic electronics. acs.orgnih.gov

Steric Hindrance Engineering: Introducing bulky substituents near the nitrogen atoms can influence the planarity of the molecule. This twisting of the phenyl rings relative to the naphthalene plane can alter the degree of π-conjugation, thereby modifying the optical and electronic properties of the derivative. nih.gov

These design principles are often guided by computational modeling and theoretical studies, such as Density Functional Theory (DFT) calculations, which can predict how structural modifications will affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netmdpi.com This predictive approach allows for a more rational design of derivatives with desired characteristics.

Synthetic Strategies for Diversification and Functionalization of the this compound Core Structure

The synthesis of this compound and its derivatives typically proceeds through the condensation of a naphthoquinone precursor with aniline (B41778) or its substituted derivatives. A common and versatile approach involves the reaction of 1,2-naphthoquinone (B1664529) with two equivalents of a chosen aniline.

A general synthetic scheme can be outlined as follows:

Starting Material Selection: The synthesis often begins with a suitable naphthoquinone, such as 1,2-naphthoquinone or a halogenated derivative like 3-chloro-1,2-naphthoquinone. The choice of aniline derivative (e.g., 4-methylaniline, 4-chloroaniline) determines the substitution pattern on the final product's phenyl rings. acs.org

Condensation Reaction: The naphthoquinone and the aniline derivative are typically reacted in a solvent such as ethanol. The reaction is often carried out under reflux conditions to ensure completion. nih.gov In some cases, catalysts like cerium(III) chloride (CeCl₃) may be employed to improve reaction rates and yields. mdpi.com

Alternative Energy Sources: To enhance reaction efficiency and reduce reaction times, alternative energy sources such as microwave irradiation or ultrasound can be utilized. These methods can often lead to higher yields and cleaner reactions compared to conventional heating. researchgate.net

Purification: Following the reaction, the crude product is purified to isolate the desired derivative. This is commonly achieved through recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel. mdpi.com

By employing a combinatorial approach—using a variety of substituted 1,2-naphthoquinones and a library of diverse aniline derivatives—a wide range of functionalized this compound derivatives can be synthesized. This diversification is key to exploring the structure-property relationships within this class of compounds.

Advanced Characterization Methodologies for Synthesized this compound Derivatives

The unambiguous structural confirmation and purity assessment of newly synthesized derivatives are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure and bonding environment of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In ¹H NMR spectra of anilino-naphthoquinone type structures, the N-H proton typically appears as a singlet in the range of δ 9.0–10.0 ppm. acs.orgnih.gov The aromatic protons on the naphthalene and phenyl rings exhibit complex splitting patterns in the δ 7.0–8.5 ppm region. ¹³C NMR spectra are characterized by a signal for the carbonyl (C=O) carbon in the range of δ 175–185 ppm. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H bond are typically observed between 3200 and 3400 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong absorption band in the region of 1660–1680 cm⁻¹. acs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the derivatives by providing a highly accurate molecular ion peak. nih.gov

UV-Visible Spectroscopy: This technique is used to investigate the electronic properties. These compounds typically exhibit broad absorption bands in the visible region, which are responsible for their color. The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the aromatic rings. nih.govmdpi.com

The table below summarizes the characteristic spectroscopic data for anilino-naphthoquinone derivatives, which serve as a reference for the characterization of this compound derivatives.

Spectroscopic TechniqueCharacteristic Signal / FeatureTypical Range / ValueReference
¹H NMRN-H Proton Signalδ 9.0 - 10.0 ppm (singlet) acs.orgnih.gov
¹³C NMRCarbonyl (C=O) Signalδ 175 - 185 ppm acs.orgnih.gov
IR SpectroscopyN-H Stretch3200 - 3400 cm⁻¹ acs.orgnih.gov
IR SpectroscopyC=O Stretch1660 - 1680 cm⁻¹ acs.orgnih.gov
Mass SpectrometryMolecular Ion PeakCorresponds to calculated molecular formula acs.org

Chromatographic techniques are essential for verifying the purity of the synthesized compounds and for separating potential isomers.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis and to get a preliminary indication of the product's purity.

Column Chromatography: This is the primary method for the purification of the synthesized derivatives on a preparative scale. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/acetone. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the final purity of the compounds with high accuracy. It can also be used to separate complex mixtures, including different constitutional isomers or stereoisomers that may not be separable by column chromatography.

The table below outlines the primary applications of these chromatographic methods in the context of synthesizing this compound derivatives.

Chromatographic MethodPrimary ApplicationTypical Stationary/Mobile Phases
Thin-Layer Chromatography (TLC)Reaction monitoring and preliminary purity checkSilica gel plates; Solvent systems like hexane/ethyl acetate
Column ChromatographyPreparative purification of crude productSilica gel; Eluent gradients of nonpolar/polar solvents
High-Performance Liquid Chromatography (HPLC)High-resolution purity assessment and isomeric separationReversed-phase columns (e.g., C18); Mobile phases like acetonitrile (B52724)/water

Advanced Analytical Methodologies for the Quantitative and Qualitative Study of 2 Anilino 4 Phenylimino Naphthalen 1 One

Hyphenated Techniques for Complex Mixture Analysis Involving 2-Anilino-4-phenylimino-naphthalen-1-one (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of "this compound," particularly within intricate matrices. While specific studies on this exact compound are not extensively documented, the analysis of structurally related anilino-naphthoquinone and naphthalene (B1677914) derivatives provides a strong basis for establishing effective methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of "this compound" due to the compound's polarity and thermal lability, which might pose challenges for gas chromatography.

A typical LC-MS method for the analysis of related naphthalene derivatives often employs a reversed-phase C18 column. globalresearchonline.net Gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid to enhance ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly used to achieve optimal separation. globalresearchonline.net

For detection, electrospray ionization (ESI) is a frequently utilized interface, as it is a soft ionization technique that minimizes fragmentation and often produces a prominent protonated molecule [M+H]⁺, which for "this compound" would be expected at m/z 325.38. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and enhanced selectivity by monitoring specific fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, provided the compound exhibits sufficient volatility and thermal stability. For less volatile or thermally sensitive compounds, derivatization might be necessary to improve their chromatographic behavior. A common approach for the GC-MS analysis of naphthalene derivatives involves a non-polar or semi-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase.

The mass spectrometer, typically a quadrupole or ion trap, would be operated in electron ionization (EI) mode. The resulting mass spectrum would provide a characteristic fragmentation pattern that can be used for identification.

Table 1: Illustrative LC-MS and GC-MS Parameters for the Analysis of Related Naphthalene and Anilino-Naphthoquinone Derivatives

ParameterLC-MSGC-MS
Chromatographic Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a phenyl-methylpolysiloxane stationary phase
Mobile Phase/Carrier Gas Gradient elution with water (containing 0.1% formic acid) and acetonitrileHelium at a constant flow rate (e.g., 1 mL/min)
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion TrapQuadrupole or Ion Trap
Detection Mode Full scan and/or tandem MS (MS/MS) for structural confirmationFull scan for identification and Selected Ion Monitoring (SIM) for quantification
Expected Molecular Ion [M+H]⁺ at m/z 325.38M⁺• at m/z 324.38

Electroanalytical Techniques for Investigating Redox Behavior and Electron Transfer Properties of this compound

Electroanalytical techniques are powerful tools for probing the redox characteristics and electron transfer mechanisms of electroactive molecules like "this compound." The presence of the quinone and imine functionalities suggests that the compound is likely to exhibit interesting electrochemical behavior.

Cyclic Voltammetry (CV) is a primary technique for investigating the redox properties of new compounds. By applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current, a voltammogram is obtained. This provides information on the formal reduction potentials, the number of electrons transferred in the redox process, and the reversibility of the electron transfer reactions. For related anilino-naphthoquinone compounds, CV studies have revealed reversible or quasi-reversible redox processes associated with the quinone moiety.

The electrochemical behavior is often pH-dependent, indicating the involvement of protonation/deprotonation steps in the redox mechanism. The study of the compound's electrochemical response at different pH values can provide insights into the number of protons and electrons involved in the reaction.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques that can be used for the quantitative determination of "this compound" at low concentrations. These methods discriminate against charging current, resulting in improved signal-to-noise ratios compared to CV.

The choice of the working electrode (e.g., glassy carbon, platinum, or modified electrodes) and the supporting electrolyte are crucial parameters that need to be optimized for the specific analysis.

Table 2: Potential Electroanalytical Parameters for the Study of this compound

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV) / Square-Wave Voltammetry (SWV)
Working Electrode Glassy Carbon Electrode (GCE), Platinum (Pt)Glassy Carbon Electrode (GCE), Hanging Mercury Drop Electrode (HMDE)
Reference Electrode Saturated Calomel Electrode (SCE) or Ag/AgClSaturated Calomel Electrode (SCE) or Ag/AgCl
Auxiliary Electrode Platinum wirePlatinum wire
Supporting Electrolyte 0.1 M solution of an inert salt (e.g., KCl, TBAPF₆) in a suitable solvent (e.g., acetonitrile, DMF, aqueous buffer)0.1 M solution of an inert salt in an appropriate solvent
Potential Scan Rate (for CV) 10-500 mV/sNot applicable
Pulse Amplitude (for DPV/SWV) Not applicable25-100 mV
Information Obtained Redox potentials, reversibility of electron transfer, number of electronsQuantitative analysis, improved sensitivity, lower detection limits

Application of Capillary Electrophoresis and Microfluidic Approaches for High-Resolution Analysis of this compound

Capillary electrophoresis (CE) and microfluidic systems offer significant advantages for the analysis of "this compound," including high separation efficiency, short analysis times, and minimal sample and reagent consumption.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the molecule is the primary factor governing its electrophoretic mobility. For "this compound," its analysis by CZE would depend on its ability to carry a net charge at a given pH of the background electrolyte (BGE).

Micellar Electrokinetic Chromatography (MEKC) is a powerful CE technique that can separate both charged and neutral analytes. researchgate.net In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. The resulting micelles act as a pseudo-stationary phase, and separation is achieved based on the partitioning of the analyte between the aqueous BGE and the micelles. Given the aromatic nature of "this compound," it is expected to interact with the hydrophobic core of the micelles, making MEKC a promising technique for its separation and quantification.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the separation principles of HPLC and CE. wikipedia.org A capillary packed with a stationary phase is used, and the mobile phase is driven by electroosmotic flow (EOF). wikipedia.org This results in a plug-like flow profile, leading to very high separation efficiencies. CEC could offer superior resolution for the analysis of "this compound" in complex mixtures.

Microfluidic devices , or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample injection, separation, and detection, onto a single microscale device. These systems could be developed for the rapid and high-throughput analysis of "this compound." The small dimensions of the channels in microfluidic devices lead to very fast separations and extremely low sample consumption.

Table 3: Potential Capillary Electrophoresis and Microfluidic Parameters for the Analysis of this compound

ParameterCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)Capillary Electrochromatography (CEC)
Capillary Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm length)Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm length)Packed or monolithic fused-silica capillary (e.g., 50-100 µm i.d.)
Background Electrolyte (BGE) Buffer solution (e.g., phosphate, borate) at a specific pHBuffer solution containing a surfactant (e.g., SDS, CTAB) above its CMCBuffer solution with an organic modifier (e.g., acetonitrile)
Separation Voltage 15-30 kV15-30 kV15-30 kV
Injection Method Hydrodynamic or electrokinetic injectionHydrodynamic or electrokinetic injectionElectrokinetic injection
Detection UV-Vis absorbance or Laser-Induced Fluorescence (LIF)UV-Vis absorbance or LIFUV-Vis absorbance or LIF
Applicability For charged analytesFor both charged and neutral analytesFor a wide range of analytes with high resolution

Future Directions in Academic Research on 2 Anilino 4 Phenylimino Naphthalen 1 One

Exploration of Unexplored Synthetic Avenues and Methodologies for 2-Anilino-4-phenylimino-naphthalen-1-one

The synthesis of anilino-naphthoquinone derivatives has traditionally involved the reaction of a naphthoquinone with an appropriate aniline (B41778). nih.govmdpi.com For this compound, this would likely involve the reaction of 1,2-naphthoquinone (B1664529) with aniline. However, there is considerable scope for exploring more advanced and efficient synthetic methodologies.

Future research could focus on the development of novel catalytic systems to improve reaction yields and reduce reaction times. For instance, the use of metal catalysts or organocatalysts could offer milder reaction conditions and greater selectivity. Microwave-assisted and ultrasound-irradiated synthesis are other promising avenues that have shown success in the synthesis of related naphthoquinone derivatives and could be adapted for the target molecule. researchgate.net

Furthermore, the exploration of multicomponent reactions could provide a more atom-economical and convergent approach to synthesizing this compound and its derivatives. This would involve the simultaneous combination of three or more starting materials in a one-pot reaction, potentially leading to the rapid generation of a library of analogous compounds for further study.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Conventional RefluxSimple setup, well-established for similar compounds.Potentially long reaction times, lower yields, harsh conditions.
Metal-Catalyzed Cross-CouplingHigh efficiency, milder conditions, broader substrate scope.Catalyst cost and removal, optimization of reaction conditions.
OrganocatalysisMetal-free, environmentally benign, high enantioselectivity possible.Catalyst loading, longer reaction times in some cases.
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields.Specialized equipment required, potential for localized overheating.
Multicomponent ReactionsHigh atom economy, convergent synthesis, diversity-oriented.Complex reaction optimization, identification of suitable components.

Development of Advanced Spectroscopic Probes for Real-Time Monitoring of this compound Reactions and Transformations

A thorough understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent transformations of this compound is crucial. Advanced spectroscopic techniques can provide invaluable real-time insights into these processes.

Future research should aim to employ in-situ spectroscopic methods to monitor the formation of the target compound. Techniques such as time-resolved UV-Vis, infrared (IR), and Raman spectroscopy can track the consumption of reactants and the emergence of products and intermediates. mdpi.com For instance, the characteristic C=O and C=N stretching frequencies in the IR spectrum could be used to monitor the progress of the imination reaction.

Two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as COSY and HMBC, could be employed to elucidate the detailed structural connectivity of the molecule and any reaction byproducts. numberanalytics.comyoutube.com Furthermore, the application of more advanced techniques like process analytical technology (PAT), integrating spectroscopic probes directly into the reaction vessel, would allow for continuous monitoring and control of the reaction parameters, leading to improved efficiency and safety.

The potential applications of various advanced spectroscopic techniques are summarized in Table 2.

Table 2: Advanced Spectroscopic Probes for the Study of this compound

Spectroscopic TechniqueInformation ObtainablePotential Application
In-situ FTIR/Raman SpectroscopyReal-time monitoring of functional group changes.Kinetic studies of synthesis, monitoring of transformations.
Time-Resolved UV-Vis SpectroscopyTracking changes in electronic transitions.Following reaction progress, studying photochemical properties.
2D NMR (COSY, HSQC, HMBC)Detailed structural elucidation and connectivity.Unambiguous structure confirmation, characterization of isomers.
Mass Spectrometry (e.g., ESI-MS)Identification of reaction intermediates and products.Mechanistic investigations of synthetic pathways. mdpi.com

Integration of Machine Learning and Artificial Intelligence in the Prediction and Understanding of this compound Reactivity and Structural Properties

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reactivity from their structure. research.googlepurdue.edu These computational tools could be powerfully applied to accelerate the study of this compound.

Future research could focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for this compound and its derivatives. By training ML algorithms on datasets of molecules with known properties, it would be possible to predict various physicochemical and biological properties of novel, yet-to-be-synthesized analogues. This would allow for the in-silico screening of large virtual libraries to identify candidates with desired characteristics.

The integration of computational chemistry, such as Density Functional Theory (DFT) calculations, with machine learning can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This synergistic approach can guide experimental efforts and accelerate the discovery of new applications for this compound.

Potential applications of machine learning and AI in the study of this compound are outlined in Table 3.

Table 3: Applications of Machine Learning and AI in the Research of this compound

AI/ML ApplicationObjectiveExpected Outcome
QSAR/QSPR ModelingPredict biological activity and physicochemical properties.In-silico screening of derivatives, prioritization of synthetic targets.
Spectroscopic Data AnalysisAutomated interpretation of NMR, IR, and MS spectra.High-throughput characterization, rapid identification of compounds.
Reaction Outcome PredictionPredict the yield and products of chemical reactions.Optimization of synthetic routes, reduction of experimental effort.
De Novo Molecular DesignGenerate novel molecular structures with desired properties.Discovery of new derivatives with enhanced performance.

Q & A

Q. What experimental methods are recommended for synthesizing 2-Anilino-4-phenylimino-naphthalen-1-one?

A robust synthesis protocol involves microwave-assisted reactions and purification via column chromatography. For example, microwave heating at 120°C with ammonium acetate as a catalyst can enhance reaction efficiency, followed by gradient elution (dichloromethane/methanol) to isolate the product . This method reduces side reactions and improves yield compared to traditional reflux techniques.

Q. How should X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction paired with software suites like SHELX and WinGX is critical. SHELXL refines structural parameters (bond lengths, angles) using high-resolution data, while WinGX integrates visualization tools like ORTEP-3 to validate hydrogen bonding and packing motifs . Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
  • NMR (¹H/¹³C) : Resolves aromatic proton environments and confirms substituent positions.
  • UV-Vis : Detects π→π* transitions in the naphthalenone core. Cross-validation with computational simulations (e.g., DFT) enhances assignment accuracy .

Advanced Research Questions

Q. How can computational methods resolve electronic property contradictions in experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Natural Bond Orbital (NBO) analysis further quantifies hyperconjugative interactions, such as delocalization between the anilino group and the naphthalenone ring . These methods reconcile discrepancies in charge distribution observed in X-ray vs. spectroscopic data.

Q. What strategies address low yields in the synthesis of this compound?

Systematic optimization includes:

  • Catalyst Screening : Testing alternatives to ammonium acetate (e.g., p-toluenesulfonic acid).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Reaction Time/Temperature : Kinetic studies under microwave vs. conventional heating to identify rate-limiting steps .

Q. How can hydrogen bonding inconsistencies in crystallographic data be resolved?

Graph set analysis (as per Etter’s formalism) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) and identifies competing interactions (e.g., N-H⋯O vs. N-H⋯N). Pairing this with Hirshfeld surface analysis quantifies intermolecular contacts and explains polymorphic variations .

Q. What validation methods confirm stereochemical purity post-synthesis?

  • X-Ray Refinement : Anisotropic displacement parameters and residual density maps detect disorder or racemization.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Dynamic NMR : Observes conformational exchange in solution (e.g., restricted rotation of the phenylimino group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.